molecular formula C13H16O B2423220 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 837373-13-4

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2423220
CAS No.: 837373-13-4
M. Wt: 188.27
InChI Key: DTOWBDFQYGGQAB-UHFFFAOYSA-N
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Description

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of 1,2,3,4-tetrahydronaphthalene, where a propyl group is attached to the seventh position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetrahydronaphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of halogenated derivatives such as 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. Detailed studies on its binding affinity and effects on cellular processes are essential to understand its mode of action.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the propyl group.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with a methyl group instead of a propyl group.

    7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with an ethyl group.

Uniqueness: 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

7-propyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-4-10-7-8-11-5-3-6-13(14)12(11)9-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOWBDFQYGGQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(CCCC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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